molecular formula C24H26N4O3 B3004943 N1-(4-(dimethylamino)phenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 906147-47-5

N1-(4-(dimethylamino)phenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No.: B3004943
CAS No.: 906147-47-5
M. Wt: 418.497
InChI Key: QZODPGUILFWTJD-UHFFFAOYSA-N
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Description

N1-(4-(dimethylamino)phenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-(dimethylamino)phenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine.

    Attachment of the dimethylamino phenyl group: This step involves the reaction of the intermediate with 4-(dimethylamino)aniline.

    Incorporation of the furan and indoline moieties: The final step involves the reaction of the intermediate with 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and indoline moieties.

    Reduction: Reduction reactions can occur at the oxalamide core, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the furan and indoline rings.

    Reduction: Reduced forms of the oxalamide core, such as primary or secondary amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

Mechanism of Action

The mechanism of action of N1-(4-(dimethylamino)phenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is not fully understood but may involve:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

    N1-(4-(dimethylamino)phenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide: Lacks the indoline moiety.

    N1-(4-(dimethylamino)phenyl)-N2-(2-(indolin-1-yl)ethyl)oxalamide: Lacks the furan moiety.

    N1-(4-(dimethylamino)phenyl)-N2-(2-(furan-2-yl)-2-(phenyl)ethyl)oxalamide: Contains a phenyl group instead of the indoline moiety.

Uniqueness: The presence of both furan and indoline moieties in N1-(4-(dimethylamino)phenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide makes it unique compared to similar compounds. This combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-[4-(dimethylamino)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-27(2)19-11-9-18(10-12-19)26-24(30)23(29)25-16-21(22-8-5-15-31-22)28-14-13-17-6-3-4-7-20(17)28/h3-12,15,21H,13-14,16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZODPGUILFWTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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